Cas no 90418-06-7 (2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one)

2-(2,4-Dichlorophenyl)imino-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a 2,4-dichlorophenylimino group. This structure imparts notable chemical reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its dichlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in biologically active derivatives. The compound’s thiazolidinone scaffold is known for its versatility in medicinal chemistry, often serving as a precursor for antimicrobial, antifungal, and anti-inflammatory agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The product is typically characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one structure
90418-06-7 structure
Product Name:2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one
CAS No:90418-06-7
MF:C9H6Cl2N2OS
MW:261.1277384758
MDL:MFCD03505227
CID:4301515
Update Time:2025-05-19

2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(5H)-Thiazolone, 2-[(2,4-dichlorophenyl)amino]-
    • 2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one
    • 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one
    • MDL: MFCD03505227
    • Inchi: 1S/C9H6Cl2N2OS/c10-5-1-2-7(6(11)3-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14)
    • InChI Key: YFKBDFPWNDFQCD-UHFFFAOYSA-N
    • SMILES: S1CC(=O)N=C1NC1=CC=C(Cl)C=C1Cl

2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23817160-1.0g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
90418-06-7 95%
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$1085.0 2022-12-07
Enamine
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2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
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Enamine
EN300-23817160-5.0g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
90418-06-7 95%
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$2845.0 2022-12-07
Enamine
EN300-23817160-10.0g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
90418-06-7 95%
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$3578.0 2022-12-07
Enamine
BBV-78307879-1g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
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$1085.0 2023-09-15
Enamine
BBV-78307879-2.5g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
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$2246.0 2023-09-15
Enamine
BBV-78307879-5g
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one
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Enamine
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Additional information on 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one

Recent Advances in the Study of 2-(2,4-Dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7): A Promising Scaffold in Medicinal Chemistry

The compound 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This thiazolidinone derivative has been identified as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical structure for enhanced efficacy, and exploring its potential applications in various disease models.

One of the most notable findings in recent research is the compound's potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A 2023 study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with key enzymatic processes.

In the realm of anticancer research, several studies have highlighted the potential of this thiazolidinone derivative as a chemotherapeutic agent. A recent investigation published in Bioorganic Chemistry (2024) revealed that 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one analogs demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The compounds were found to induce apoptosis through the mitochondrial pathway and exhibited synergistic effects when combined with standard chemotherapeutic drugs.

Structural optimization studies have been a major focus of recent research efforts. Scientists have explored various modifications to the thiazolidinone core and the dichlorophenyl moiety to enhance the compound's pharmacological profile. A 2024 study in the Journal of Medicinal Chemistry reported the development of novel derivatives with improved pharmacokinetic properties, including enhanced solubility and metabolic stability. These modifications have significantly increased the compound's potential for clinical translation.

Mechanistic studies have provided valuable insights into the molecular targets of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one. Recent findings suggest that the compound interacts with multiple biological targets, including protein kinases, DNA topoisomerases, and inflammatory mediators. This polypharmacological profile makes it particularly attractive for the treatment of complex diseases where single-target therapies often show limited efficacy.

Despite these promising developments, challenges remain in the clinical translation of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one-based therapeutics. Current research is addressing issues related to toxicity profiles, formulation development, and scale-up synthesis. Ongoing preclinical studies are expected to provide critical data on the compound's safety and efficacy in animal models, paving the way for potential clinical trials in the coming years.

In conclusion, the growing body of research on 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7) underscores its potential as a valuable scaffold in drug discovery. The compound's diverse biological activities, coupled with recent advances in structural optimization and mechanistic understanding, position it as a promising candidate for the development of novel therapeutic agents. Future research directions will likely focus on further elucidating its molecular mechanisms, expanding its therapeutic applications, and overcoming current limitations in drug development.

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